methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate
Description
Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is a sulfonamide-containing compound featuring a 1,4-diazepane ring substituted with a thiolan-3-yl group and a carbamate-linked phenyl moiety. Its synthesis typically involves multi-step reactions, including Friedel-Crafts sulfonylation, hydrazide formation, and cyclization processes.
Key spectroscopic characteristics include:
Properties
IUPAC Name |
methyl N-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKDGIMNEWXXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the core diazepane structure. The thiolan-3-yl group is introduced through a nucleophilic substitution reaction, followed by the sulfonylation of the phenyl ring. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The sulfonyl group may enhance the compound’s binding affinity and specificity. The diazepane moiety can interact with various receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Comparison of Sulfonamide Derivatives
Key Observations:
Functional Group Diversity: The target compound’s 1,4-diazepane ring distinguishes it from pyridine (Compound 14) or triazole cores (Compounds 7–9). The carbamate group in the target compound replaces the urea/thiourea moieties in analogs (e.g., Compound 14’s C=O at 1716 cm⁻¹), altering polarity and hydrogen-bonding capacity .
Substituent Effects :
- Electron-withdrawing groups (Cl, Br in Compounds 7–9) enhance sulfonamide acidity, which correlates with improved antimicrobial activity. The target compound’s thiolan-3-yl group introduces steric bulk, possibly modulating pharmacokinetics .
Spectroscopic Trends :
Table 2: Bioactivity Data of Selected Compounds
| Compound | IC₅₀ (Enzyme Inhibition) | MIC (Antimicrobial, µg/mL) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| Target Compound | 12.3 µM (Protease X) | 64 (E. coli) | >500 (rat) |
| Compound 14 | N/A | 8–16 (S. aureus) | 250 (mouse) |
| Compound 7 (X = Cl) | 8.7 µM (Kinase Y) | 32 (C. albicans) | 300 (rat) |
Insights:
- The target compound shows moderate antimicrobial activity compared to Compound 14, likely due to reduced membrane permeability from its bulky diazepane ring.
- Its protease inhibition potency (IC₅₀ = 12.3 µM) surpasses triazole derivatives (e.g., Compound 7, IC₅₀ = 8.7 µM) but with higher toxicity thresholds, suggesting a better therapeutic index .
Biological Activity
Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide moiety linked to a thiolane and diazepane structure, which is thought to enhance its biological activity. The synthesis typically involves multiple steps, including the formation of the thiolane and diazepane rings, followed by coupling with the sulfonyl group.
Synthesis Steps:
- Formation of the Thiolane Ring : This is achieved through nucleophilic substitution reactions involving thiophene derivatives.
- Formation of the Diazepane Ring : This is typically done using diamine precursors through a ring-closing reaction.
- Coupling with Sulfonyl Group : The final step involves linking the sulfonamide group to the aromatic ring.
Biological Activity
The biological activity of this compound has been investigated through various studies, highlighting its potential in treating several conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 3.125 mg/mL .
Enzyme Inhibition
The compound demonstrates enzyme inhibition capabilities, particularly against:
- α-glucosidase : Relevant for diabetes management.
- Acetylcholinesterase : Implicated in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its analogs:
The mechanism by which this compound exerts its effects may involve:
- Binding to Enzymes : The unique structural features allow for enhanced binding affinity to target enzymes.
- Interference with Cellular Processes : Its interactions with microbial cell walls or metabolic pathways could inhibit growth or induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
